Cas no 2168772-77-6 (N-butyl-2-methylpropanehydrazide)

N-butyl-2-methylpropanehydrazide 化学的及び物理的性質
名前と識別子
-
- N-butyl-2-methylpropanehydrazide
- EN300-1276024
- 2168772-77-6
-
- インチ: 1S/C8H18N2O/c1-4-5-6-10(9)8(11)7(2)3/h7H,4-6,9H2,1-3H3
- InChIKey: SLFSPUJQGSIIGT-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)C)N(CCCC)N
計算された属性
- せいみつぶんしりょう: 158.141913202g/mol
- どういたいしつりょう: 158.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
N-butyl-2-methylpropanehydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1276024-0.5g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-1276024-5.0g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-1276024-1.0g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-1276024-0.1g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-1276024-10.0g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-1276024-10000mg |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 10000mg |
$3131.0 | 2023-10-01 | ||
Enamine | EN300-1276024-0.05g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 0.05g |
$612.0 | 2023-06-08 | ||
Enamine | EN300-1276024-0.25g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-1276024-1000mg |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 1000mg |
$728.0 | 2023-10-01 | ||
Enamine | EN300-1276024-50mg |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 50mg |
$612.0 | 2023-10-01 |
N-butyl-2-methylpropanehydrazide 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
N-butyl-2-methylpropanehydrazideに関する追加情報
Professional Introduction to N-Butyl-2-Methylpropanehydrazide (CAS No. 2168772-77-6)
N-Butyl-2-methylpropanehydrazide, with the chemical identifier CAS No. 2168772-77-6, is a compound of significant interest in the field of pharmaceutical and chemical research. This hydrazide derivative, characterized by its unique structural properties, has garnered attention for its potential applications in synthetic chemistry and medicinal chemistry. The compound's molecular structure, featuring a butyl group and a 2-methylpropyl moiety attached to a hydrazide functional group, contributes to its reactivity and utility in various chemical transformations.
The synthesis of N-butyl-2-methylpropanehydrazide involves meticulous planning and execution to ensure high yield and purity. The process typically begins with the preparation of the corresponding aldehyde or ketone, which is then reacted with hydrazine hydrate in the presence of a suitable catalyst. The introduction of the butyl and 2-methylpropyl groups requires precise control over reaction conditions to avoid unwanted side products. Advanced techniques such as refluxing in an inert atmosphere and purification via column chromatography are often employed to achieve the desired product.
In recent years, N-butyl-2-methylpropanehydrazide has been explored for its role in the development of novel pharmaceutical agents. Its hydrazide group makes it a valuable intermediate in the synthesis of heterocyclic compounds, which are prevalent in many bioactive molecules. Researchers have leveraged this compound to create derivatives with enhanced pharmacological properties, including improved solubility and bioavailability. The versatility of N-butyl-2-methylpropanehydrazide in medicinal chemistry has led to its incorporation into various drug discovery programs aimed at addressing unmet medical needs.
One of the most compelling aspects of N-butyl-2-methylpropanehydrazide is its potential in the field of enzyme inhibition. Studies have demonstrated that hydrazide-containing compounds can interact with specific enzymatic targets, modulating their activity. This has opened up avenues for developing treatments against a range of diseases, including inflammatory disorders and infectious diseases. The compound's ability to form stable adducts with enzymes suggests its utility in designing selective inhibitors that can disrupt pathological pathways without affecting normal physiological processes.
The chemical reactivity of N-butyl-2-methylpropanehydrazide also makes it a valuable tool in organic synthesis. Its hydrazide functionality allows for diverse transformations, such as condensation reactions with carbonyl compounds to form Schiff bases, which can further be elaborated into more complex structures. These transformations are crucial in constructing molecular frameworks that mimic natural products or designed drugs. The compound's compatibility with various reaction conditions, including mild temperatures and neutral pH environments, enhances its appeal as a synthetic building block.
Recent advancements in computational chemistry have further highlighted the significance of N-butyl-2-methylpropanehydrazide. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more effective derivatives. By integrating experimental data with computational predictions, researchers can optimize the compound's structure for improved efficacy and reduced toxicity. This interdisciplinary approach underscores the importance of N-butyl-2-methylpropanehydrazide as a cornerstone in modern drug development.
The safety profile of N-butyl-2-methylpropanehydrazide is another critical consideration in its application. While hydrazides can pose certain hazards if mishandled, proper protocols ensure their safe use in laboratory settings. Personal protective equipment (PPE), such as gloves and goggles, along with adequate ventilation, are essential when working with this compound. Regulatory guidelines provide clear instructions on storage, handling, and disposal to minimize risks associated with its use.
As research continues to evolve, the applications of N-butyl-2-methylpropanehydrazide are expected to expand further. Emerging technologies in synthetic biology and biocatalysis may offer new ways to harness its potential for drug discovery and material science. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible advancements that benefit society. The continued exploration of this compound promises to yield innovative solutions to complex scientific challenges.
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